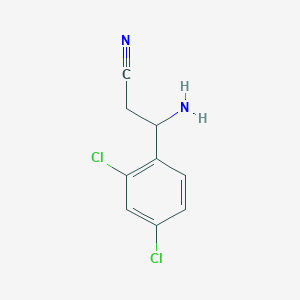![molecular formula C25H31BrOS3 B13058332 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C25H31BrOS3 and a molecular weight of 523.61 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and hexyl groups attached to the thiophene rings. It is commonly used as an intermediate in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-hexylthiophene followed by coupling reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like chlorobenzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield . The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as anti-inflammatory and anti-tumor agents . The presence of the thiophene ring system is known to enhance the biological activity of these derivatives.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including conductive polymers and nanomaterials . These materials have applications in flexible electronics, sensors, and other high-tech devices.
Mecanismo De Acción
The mechanism of action of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can participate in π-π stacking interactions, which are crucial for its role in electronic materials . Additionally, the bromine atom can facilitate halogen bonding, enhancing the compound’s reactivity in various chemical reactions .
Comparación Con Compuestos Similares
5-Bromo-2-thiophenecarboxaldehyde: A simpler analog with a single thiophene ring and a bromine atom.
3-Hexylthiophene: A related compound without the bromine atom, used in the synthesis of polythiophenes.
5,5’-Dibromo-2,2’-bithiophene: A compound with two bromine atoms and two thiophene rings, used in the synthesis of conjugated polymers.
Uniqueness: The uniqueness of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde lies in its structure, which combines multiple thiophene rings with bromine and hexyl substituents. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in the synthesis of advanced materials .
Propiedades
Fórmula molecular |
C25H31BrOS3 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H31BrOS3/c1-3-5-7-9-11-18-15-22(29-24(18)21-14-13-20(17-27)28-21)25-19(16-23(26)30-25)12-10-8-6-4-2/h13-17H,3-12H2,1-2H3 |
Clave InChI |
BHEQNSDXCBNBQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC=C(S3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


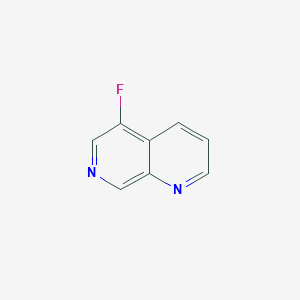
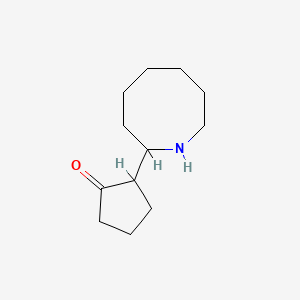
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)

amine](/img/structure/B13058282.png)
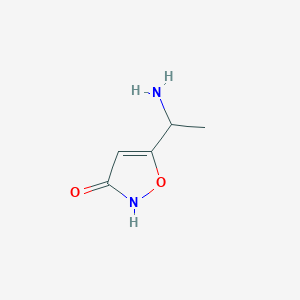
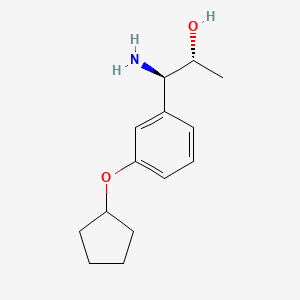

![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
